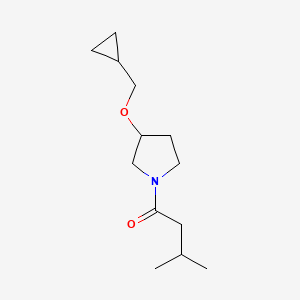

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-methylbutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Unfortunately, there is no specific information available about “1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-methylbutan-1-one”. However, it seems to be a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom1.

Synthesis Analysis

There is no direct information available on the synthesis of “1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-methylbutan-1-one”. However, pyrrolidine derivatives can be synthesized through various methods, including ring-opening, ring-closing, and substitution reactions2.Molecular Structure Analysis

The exact molecular structure of “1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-methylbutan-1-one” is not available. However, the compound likely contains a pyrrolidine ring, a cyclopropyl group, and a butanone group1.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-methylbutan-1-one”. However, pyrrolidine derivatives can participate in various chemical reactions, including those involving nitrogen-containing heterocycles3.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-methylbutan-1-one” are not available. However, similar compounds with a pyrrolidine ring generally have properties such as a certain molecular weight, density, and refractive index4.Scientific Research Applications

Polymerization Applications

- Electron-pair Donors in Carbocationic Polymerization : A study explored the use of 1-Methyl-2-pyrrolidinone as an efficient electron-pair donor in the polymerization of isobutylene, resulting in the production of living α,ω-bis(t-chloro)polyisobutylene (Pratap & Heller, 1992).

Synthesis of Bioactive Compounds

FT-IR Study on Building Blocks of Bioactive Compounds : The study investigated 3-Hydroxy-4-hydroxymethyl pyrrolidin-2-ones, derived from Baylis–Hillman adducts, as intermediates in synthesizing bioactive compounds (Conti, Galeazzi, Giorgini, & Tosi, 2006).

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : The paper describes a process for synthesizing a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary use (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Chemical Synthesis and Characterization

Synthesis of Pyrrole Derivatives : This research focused on creating new pyrrole derivatives as chemical analogs of 1,4-dihydropyridines drugs, potentially developing new calcium channel blockers (Ivan et al., 2021).

Microtubule Targeting Agents : A study developed molecules based on 6-CH(3) cyclopenta[d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds, targeting cellular microtubules and inhibiting colchicine binding (Gangjee et al., 2010).

Unusual Course of “Enolate-imine” Condensation : This paper discussed an abnormal reaction product in the condensation of methyl (Е)-3-(methoxycarbonyl)methylimino-2,2-dimethylpropanoate with enolate of ethyl 3-hydroxybutanoate (Valiullina, Gimalova, Spirikhin, & Miftakhov, 2017).

Synthesis of Peptides Containing a Cyclic Val Adduct of Diepoxybutane : This research aimed at developing a specific and sensitive assay for DEB-modified N-terminal oligopeptide for molecular dosimetry studies (Jayaraj et al., 2003).

Safety And Hazards

There is no specific safety and hazard information available for “1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-methylbutan-1-one”. However, similar compounds can have certain hazards, such as skin irritation, eye irritation, and respiratory irritation5.

Future Directions

The future directions for “1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-methylbutan-1-one” are not clear due to the lack of specific information. However, pyrrolidine derivatives are of great interest in medicinal chemistry, and further research could lead to the development of new drugs with various biological activities1.

properties

IUPAC Name |

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-10(2)7-13(15)14-6-5-12(8-14)16-9-11-3-4-11/h10-12H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQKJDRAZKVUNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCC(C1)OCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetate](/img/structure/B2960596.png)

![4-(morpholinosulfonyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2960597.png)

![N-[(3-chlorophenyl)(cyano)methyl]-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2960604.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2960609.png)

![1'-[(2,5-Difluorophenyl)methanesulfonyl]-4-methoxy-1,4'-bipiperidine](/img/structure/B2960611.png)

![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2960616.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2960617.png)